Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
CAS No.: 362704-72-1
Cat. No.: VC2562857
Molecular Formula: C14H15NO4
Molecular Weight: 261.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 362704-72-1 |
|---|---|
| Molecular Formula | C14H15NO4 |
| Molecular Weight | 261.27 g/mol |
| IUPAC Name | benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H15NO4/c1-18-13(16)7-12-8-15(9-12)14(17)19-10-11-5-3-2-4-6-11/h2-7H,8-10H2,1H3 |
| Standard InChI Key | RADJACRBEVKPOT-UHFFFAOYSA-N |
| SMILES | COC(=O)C=C1CN(C1)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | COC(=O)C=C1CN(C1)C(=O)OCC2=CC=CC=C2 |
Introduction
Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate is a synthetic organic compound with a molecular formula of C14H15NO4 and a molecular weight of 261.27 g/mol . It is identified by the CAS number 362704-72-1 and is also known by several synonyms, including 1-Cbz-3-methoxycarbonylmethylene-azetidine and MFCD17677520 .
Synthesis and Applications
While specific synthesis methods for Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate are not detailed in the available literature, compounds with similar structures are often synthesized through reactions involving azetidine rings and appropriate esterification or alkylation steps . The applications of this compound are not explicitly stated, but compounds with azetidine rings are generally of interest in pharmaceutical chemistry due to their potential biological activities.
Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume